
2-(6-Amino-1h-indazol-1-yl)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Amino-1H-indazol-1-yl)butanenitrile is a chemical compound with the molecular formula C11H12N4 It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole core . The nitrile group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and minimize byproducts. This could include the use of transition metal catalysts and solvent-free conditions to improve efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
2-(6-Amino-1H-indazol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroindazole derivatives, while reduction of the nitrile group can produce butylamine derivatives.
科学的研究の応用
Medicinal Chemistry: Indazole derivatives are known for their pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It can serve as a building block for the synthesis of biologically active molecules and probes for studying cellular processes.
作用機序
The mechanism of action of 2-(6-Amino-1H-indazol-1-yl)butanenitrile is not well-characterized. indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve binding to the active site of an enzyme or altering the conformation of a receptor to influence signal transduction pathways .
類似化合物との比較
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar pharmacological properties.
2H-Indazole: Another tautomeric form of indazole with distinct chemical reactivity.
Imidazole: A five-membered heterocyclic compound with broad biological activities.
Uniqueness
2-(6-Amino-1H-indazol-1-yl)butanenitrile is unique due to the presence of both an amino group and a nitrile group, which can participate in a wide range of chemical reactions
特性
分子式 |
C11H12N4 |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
2-(6-aminoindazol-1-yl)butanenitrile |
InChI |
InChI=1S/C11H12N4/c1-2-10(6-12)15-11-5-9(13)4-3-8(11)7-14-15/h3-5,7,10H,2,13H2,1H3 |
InChIキー |
NSFPMYXMDUGCTP-UHFFFAOYSA-N |
正規SMILES |
CCC(C#N)N1C2=C(C=CC(=C2)N)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


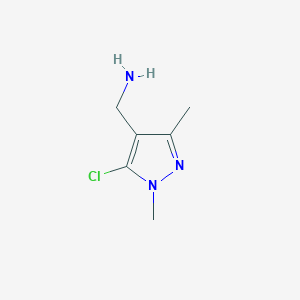
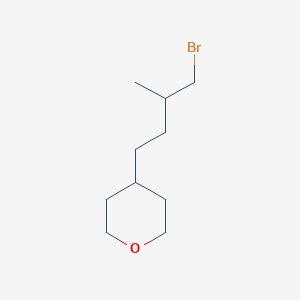


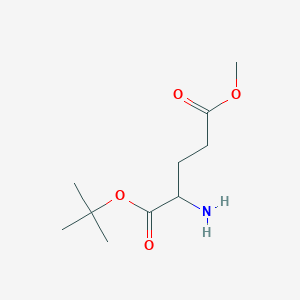
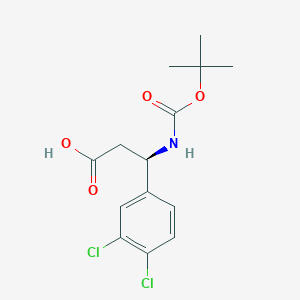
![8-(Cyclopropylmethyl)-3-methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13637178.png)
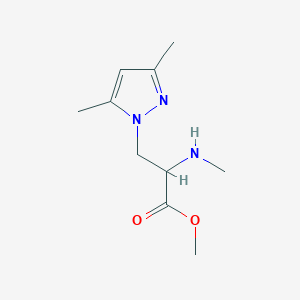
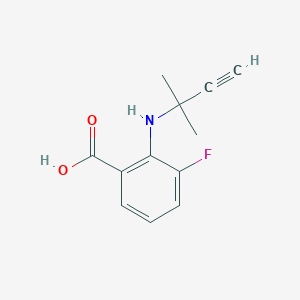


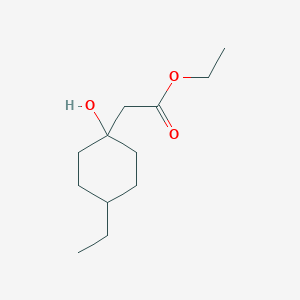
![7-methyl-2-phenyl-6-[3-(trifluoromethyl)phenyl]-2H,4H,5H,6H-pyrrolo[2,3-g]indazole-8-carbaldehyde](/img/structure/B13637228.png)

